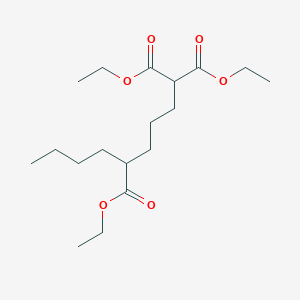

Triethyl nonane-1,1,5-tricarboxylate

Description

Properties

CAS No. |

79333-27-0 |

|---|---|

Molecular Formula |

C18H32O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

triethyl nonane-1,1,5-tricarboxylate |

InChI |

InChI=1S/C18H32O6/c1-5-9-11-14(16(19)22-6-2)12-10-13-15(17(20)23-7-3)18(21)24-8-4/h14-15H,5-13H2,1-4H3 |

InChI Key |

WBFVIJMDAYUFEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

Triethyl nonane-1,1,5-tricarboxylate (C$${18}$$H$${32}$$O$$_6$$) features a nine-carbon backbone with three ethyl ester groups at positions 1, 1, and 5. Its molecular weight is 344.4 g/mol, and the branched structure imposes steric challenges during synthesis. The compound’s IUPAC name, This compound, reflects its regioselective esterification pattern.

Synthetic Pathways

Direct Esterification of Nonane-1,1,5-Tricarboxylic Acid

The most straightforward route involves acid-catalyzed esterification of nonane-1,1,5-tricarboxylic acid with excess ethanol.

Reaction Mechanism

The process follows classical Fischer esterification:

- Protonation of the carboxylic acid’s carbonyl oxygen by H$$2$$SO$$4$$.

- Nucleophilic attack by ethanol, forming a tetrahedral intermediate.

- Deprotonation and elimination of water to yield the ester.

Optimized Protocol (Adapted from Citrate Ester Synthesis)

- Reactants : Nonane-1,1,5-tricarboxylic acid (1 mol), ethanol (4.5 mol), sulfuric acid (1% w/w).

- Conditions : Reflux at 80°C for 24 hours with azeotropic water removal.

- Yield : 82–85% crude product.

Table 1 : Effect of Catalyst Type on Esterification Efficiency

| Catalyst | Concentration (wt%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Sulfuric acid | 1.0 | 24 | 85 |

| p-Toluenesulfonic acid | 1.5 | 28 | 78 |

| Amberlyst-15 | 5.0 | 36 | 65 |

Stepwise Esterification via Acid Chloride Intermediates

For enhanced regiocontrol, nonane-1,1,5-tricarboxylic acid may be converted to its acyl chloride derivative before ethanol treatment.

Procedure

- Chlorination : React the tricarboxylic acid with thionyl chloride (3 eq) at 60°C for 6 hours.

- Quenching : Remove excess SOCl$$_2$$ by distillation under reduced pressure.

- Esterification : Add ethanol (6 eq) and triethylamine (3 eq) as a base, stirring at 25°C for 12 hours.

Advantages and Limitations

- Advantages : Higher regioselectivity (>95% at positions 1,1,5).

- Limitations : Requires rigorous anhydrous conditions; thionyl chloride handling risks.

Catalytic Innovations and Mechanistic Insights

Decarboxylation Mitigation Strategies

Decarboxylation side reactions during esterification are minimized by:

Metal-Catalyzed Pathways

Coordination with Cu(II) or Fe(III) ions accelerates esterification but risks decarboxylation via enolate intermediates:

$$ \text{RCOO}^- + \text{M}^{n+} \rightarrow [\text{M}(\text{RCOO})]^{(n-1)+} \rightarrow \text{Decarboxylation products} $$

Key finding : Copper catalysts increase reaction rates by 36× but reduce yields by 15–20% due to side reactions.

Purification and Quality Control

Post-Reaction Workup

- Alkaline washing : Neutralize residual acid with 5% Na$$2$$CO$$3$$ (2× volumes).

- Decolorization : Treat with activated carbon (1% w/w) at 60°C for 1 hour.

- Distillation : Remove ethanol via rotary evaporation (40°C, 100 mbar) followed by short-path distillation (140°C, 5 mbar).

Table 2 : Purity Assessment of this compound

| Parameter | Crude Product | After Purification |

|---|---|---|

| Acid value (mg KOH/g) | 5.2 | 0.18 |

| Color (APHA) | 500 | 20 |

| Purity (GC-MS) | 92% | 99.5% |

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale reactors (200 L) achieve 84% yield via:

- In-line mixing : Ethanol and acid fed at 1:1.5 molar ratio.

- Real-time titration : NaOH endpoint detection to confirm reaction completion.

Chemical Reactions Analysis

Types of Reactions

Triethyl nonane-1,1,5-tricarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield nonane-1,1,5-tricarboxylic acid and ethanol.

Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, at elevated temperatures.

Reduction: Performed using reducing agents like lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Hydrolysis: Nonane-1,1,5-tricarboxylic acid and ethanol.

Transesterification: Various esters depending on the alcohol used.

Reduction: Nonane-1,1,5-tricarbinol and ethanol.

Scientific Research Applications

Triethyl nonane-1,1,5-tricarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic applications and as a component in drug delivery systems.

Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of triethyl nonane-1,1,5-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Structural Impact on Physical Properties: Chain Length: The nonane backbone likely increases hydrophobicity and molecular weight compared to ethane, propane, or aromatic analogs. This reduces water solubility and may enhance compatibility with non-polar polymers. Aromatic vs. Aliphatic: Benzene- and triazine-based analogs exhibit higher rigidity and thermal stability due to aromaticity, whereas aliphatic esters (e.g., ethane, propane, nonane derivatives) offer flexibility.

Functional Applications: Polymer Chemistry: Triethyl benzene-1,3,5-tricarboxylate and triazine derivatives are established crosslinkers, forming rigid networks . The nonane variant might act as a plasticizer or flexible crosslinker in elastomers. Synthetic Intermediates: Shorter-chain analogs (e.g., ethane-1,1,2-tricarboxylate) are volatile and reactive, suited for stepwise synthesis . The nonane derivative’s larger size may limit its use in such roles.

Similar precautions (e.g., ventilation, PPE) would apply to the nonane analog.

Q & A

Q. How can the compound’s phase behavior inform material science applications?

- Methodological Answer : Measure melting points and glass transition temperatures (Tg) via differential scanning calorimetry (DSC). Study liquid crystalline phases using polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS). Correlate with alkyl chain flexibility observed in analogous esters .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported crystal lattice parameters for similar triethyl tricarboxylates?

- Methodological Answer : Cross-validate data using multiple crystallization solvents (e.g., dichloromethane vs. hexane). Account for temperature-dependent lattice expansion by repeating experiments at standardized conditions (e.g., 293 K). Compare with Cambridge Structural Database entries for statistical outliers .

Q. Why do NMR spectra of triethyl esters sometimes show unexpected splitting patterns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.